molecular formula C11H15N3 B13268913 [2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine

[2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine

Cat. No.: B13268913
M. Wt: 189.26 g/mol
InChI Key: UFKXTXLWGPQFCJ-UHFFFAOYSA-N
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Description

[2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is known for its unique structural features, which include an imidazo[1,2-a]pyridine core substituted with a propan-2-yl group at the 2-position and a methanamine group at the 3-position. The imidazo[1,2-a]pyridine scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine typically involves the cyclization of appropriately substituted pyridine derivatives. One common method involves the reaction of 2-aminopyridine with an isopropyl-substituted aldehyde under acidic conditions to form the imidazo[1,2-a]pyridine core. Subsequent functionalization at the 3-position with a methanamine group can be achieved through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

[2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s effects on cellular pathways can lead to various biological outcomes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound without the propan-2-yl and methanamine substitutions.

    2-(Methyl)imidazo[1,2-a]pyridin-3-yl]methanamine: A similar compound with a methyl group instead of a propan-2-yl group.

    2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]ethanamine: A compound with an ethanamine group instead of a methanamine group

Uniqueness

The unique structural features of [2-(Propan-2-yl)imidazo[1,2-a]pyridin-3-yl]methanamine, such as the propan-2-yl and methanamine substitutions, contribute to its distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

(2-propan-2-ylimidazo[1,2-a]pyridin-3-yl)methanamine

InChI

InChI=1S/C11H15N3/c1-8(2)11-9(7-12)14-6-4-3-5-10(14)13-11/h3-6,8H,7,12H2,1-2H3

InChI Key

UFKXTXLWGPQFCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N2C=CC=CC2=N1)CN

Origin of Product

United States

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